An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. Within this context, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a significant structural motif and a valuable intermediate for the synthesis of complex therapeutic agents.
This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, detailing its physicochemical properties, plausible synthetic routes, analytical methodologies, and its role as a crucial building block in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Physicochemical Properties and Structural Data
4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone, functionalized with a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. This combination of a flexible ether linkage, a rigid cyclopropyl ring, and an electron-withdrawing fluorine atom provides a unique conformational and electronic profile, making it an attractive component for molecular design.
| Property | Value | Source |
| CAS Number | 742086-08-4 | [2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [2] |
| Molecular Weight | 210.20 g/mol | [2] |
| Appearance | White to yellow powder or crystals | |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |
| LogP (Computed) | 2.3127 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
| Storage | Sealed in dry, room temperature |
Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Plausible Synthetic Approach
While specific, peer-reviewed synthetic procedures for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid are not extensively detailed in publicly available literature, a scientifically sound and logical pathway can be constructed based on established organic chemistry principles. A common and effective strategy involves a two-step process starting from a commercially available precursor, 2,4-difluorobenzoic acid. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.
An alternative and equally viable route would be the Williamson ether synthesis on 2-fluoro-4-hydroxybenzoic acid, followed by the introduction of the cyclopropylmethoxy group.
Below is a detailed, step-by-step protocol for the synthesis starting from 2,4-difluorobenzoic acid.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Step 1: Synthesis of Methyl 4-(Cyclopropylmethoxy)-2-fluorobenzoate
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclopropanemethanol (1.2 equivalents) to anhydrous tetrahydrofuran (THF).
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Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the alcohol, forming the more nucleophilic sodium cyclopropylmethoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
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Addition of Ester: Once the hydrogen evolution ceases, add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Causality: The nucleophilic alkoxide displaces the fluorine atom at the 4-position of the benzene ring, which is more activated towards nucleophilic substitution than the fluorine at the 2-position due to the electron-withdrawing effect of the carboxyl group.
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Work-up: After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate.
Step 2: Hydrolysis to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid
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Saponification: Dissolve the crude ester from Step 1 in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture to reflux for 2-4 hours. Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification).
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Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 1M hydrochloric acid (HCl).
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Isolation and Purification: The product, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Role as a key intermediate in the drug discovery process.
Analytical and Spectroscopic Characterization
The identity and purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be confirmed using a suite of standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to [M-H]⁻ at m/z 209.2.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxy group, and the protons of the cyclopropyl ring. The aromatic protons will exhibit splitting patterns influenced by both the fluorine atom and the other substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O and C-F stretching vibrations.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. Based on the safety data for structurally similar fluorobenzoic acids, the following guidelines are recommended:[3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[3]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
4-(Cyclopropylmethoxy)-2-fluorobenzoic acid stands as a testament to the enabling power of fluorinated building blocks in contemporary drug discovery. Its unique structural features make it a valuable intermediate for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While not a therapeutic agent in its own right, its role as a precursor is critical. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its applications, and analytical and safety considerations to aid researchers in leveraging this important molecule for the advancement of pharmaceutical science.
References
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